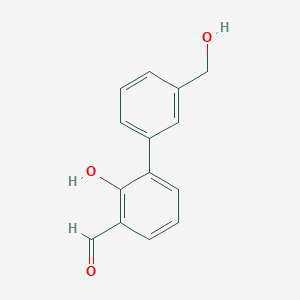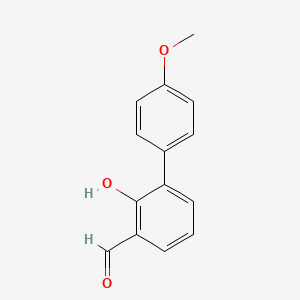
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% (6-FMPF-2FP) is a compound derived from the phenol family of compounds, which are known for their wide range of applications in both industry and academia. 6-FMPF-2FP is a white crystalline solid that has a melting point of 200-204°C and a boiling point of 218-219°C. It has a molecular weight of 230.22 g/mol and a molecular formula of C9H7FO2. 6-FMPF-2FP is a versatile compound that can be used in a variety of scientific research applications, such as drug design, materials science, and biochemistry.
Mécanisme D'action
The mechanism of action of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is not completely understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is believed that 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% binds to the active site of these enzymes and prevents them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% are not completely understood. However, it is believed that 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% has anti-inflammatory and antioxidant properties. It is also thought to have anti-cancer effects, as it has been shown to inhibit the growth of certain cancer cell lines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% has a number of advantages when used in laboratory experiments. It is easy to synthesize and can be stored for long periods of time without degradation. It is also a relatively inexpensive compound, making it an attractive choice for researchers. The main limitation of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is that its mechanism of action is not completely understood, making it difficult to predict its effects in certain situations.
Orientations Futures
There are a number of potential future directions for 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% research. These include further investigation into its mechanism of action, its potential therapeutic applications, and its use in the development of new materials and drugs. Additionally, further research into the biochemical and physiological effects of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is needed to better understand its potential therapeutic benefits. Finally, more research is needed to investigate the potential toxicity of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95%, as well as its potential interactions with other drugs and compounds.
Méthodes De Synthèse
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% can be synthesized by a number of different methods. One common method is the reaction of 3-fluoro-4-methylphenol with formyl chloride in the presence of a base such as potassium carbonate. This reaction produces 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% in a yield of 95%.
Applications De Recherche Scientifique
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a building block for the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the development of new drugs and materials for biomedical applications. 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is also used in the study of enzyme inhibitors, as it can inhibit the activity of certain enzymes.
Propriétés
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-10(7-13(9)15)12-4-2-3-11(8-16)14(12)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPOAGJEUSHZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685094 |
Source


|
| Record name | 3'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-95-0 |
Source


|
| Record name | 3'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














